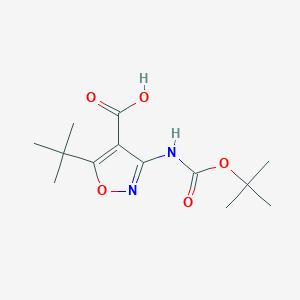
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
概要
説明
The compound “3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid” is a type of Boc-protected amino acid. Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis . It is commonly used to protect amino functions, which often occur in the synthesis of multifunctional targets .
Synthesis Analysis
The synthesis of Boc-protected amino acids involves the use of tert-butyl aminocarbonate (BocNHOH) to generate azanyl ester (acyloxycarbamate) RCO2NHBoc . This azanyl ester then undergoes a stereocontrolled iron-catalyzed 1,3-nitrogen migration to generate the N-Boc-protected non-racemic α-amino acid .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids has been studied using X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
The chemical reactions involving Boc-protected amino acids are facilitated due to mutual interaction between two protecting groups on the same nitrogen . The Boc group can be cleaved by mild acidolysis .科学的研究の応用
Enantioselective Synthesis
Isoxazole amino acids, including compounds similar to 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, are significant in neuroexcitant research. They are challenging to prepare in enantiopure form. Research demonstrates efficient synthesis of such isoxazole-containing analogues, which are crucial in the study of neuroexcitants (Pajouhesh & Curry, 1998).
Activation of Carboxylic Acids
The compound has been studied in the context of activating carboxylic acids as active esters. The tert-butyl carbonates (BOC-OX) methodology, used in this context, plays a significant role in efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines (Basel & Hassner, 2002).
Structural Studies and NMDA Activity
Structural characterization of enantiopure dihydroisoxazole derivatives related to this compound and their racemic tert-butoxycarbonylamino precursors has been conducted. These studies are significant for understanding the pharmacophoric parameters important in NMDA activity (Meneghetti, Roda, Ragone, & Artali, 2006).
N-tert-Butoxycarbonylation of Amines
This compound has applications in the N-tert-butoxycarbonylation of amines. It demonstrates the versatility and effectiveness of the N-Boc moiety, especially in peptide synthesis, as it's resistant to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Synthesis of Chiral Auxiliaries
The compound is used in the synthesis of chiral auxiliaries and dipeptide synthesis. This is important for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other compounds (Studer, Hintermann, & Seebach, 1995).
作用機序
Target of Action
Boc-protected amino groups are generally used in organic synthesis as a protective group for amines . The Boc group is stable towards most nucleophiles and bases .
Mode of Action
The compound, being a Boc-protected amino acid, interacts with its targets by providing protection to the amine group during chemical reactions . The Boc group can be added under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions .
Biochemical Pathways
Boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may play a role in the biochemical pathways related to protein synthesis and modification.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role as a Boc-protected amino acid. By protecting the amine group during chemical reactions, this compound can facilitate the synthesis of complex organic molecules, including peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action and stability.
Safety and Hazards
Safety data sheets for Boc-protected amino compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
将来の方向性
生化学分析
Biochemical Properties
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under mild acidic conditions . This interaction is crucial in the synthesis of peptides and other complex biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups ensures that specific reactions occur without interference, thereby maintaining cellular homeostasis. Additionally, its presence can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group forms stable carbamate linkages with amino groups, preventing unwanted side reactions. This protection is reversible under acidic conditions, allowing for controlled deprotection and subsequent reactions . The compound also influences enzyme activity by inhibiting or activating specific enzymes, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to acidic or basic environments. Studies have shown that its stability is maintained for extended periods, ensuring consistent results in biochemical experiments . Long-term effects on cellular function have been observed, with changes in gene expression and metabolic activity noted in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s Boc group is metabolized through enzymatic hydrolysis, leading to the release of the protected amino group . This process is crucial for the synthesis of peptides and other biomolecules, as it ensures the selective protection and deprotection of functional groups.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its protective effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability in various environments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its protective effects precisely where needed, preventing unwanted side reactions and maintaining cellular homeostasis.
特性
IUPAC Name |
5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOOKLUMLWKVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





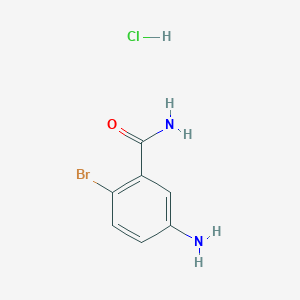
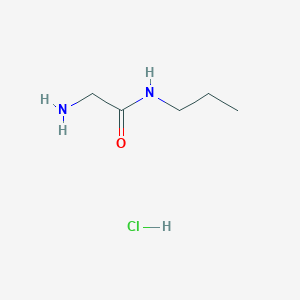
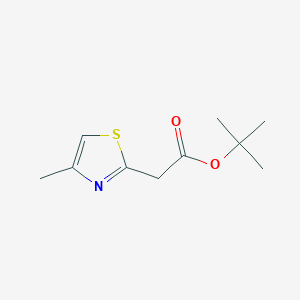
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
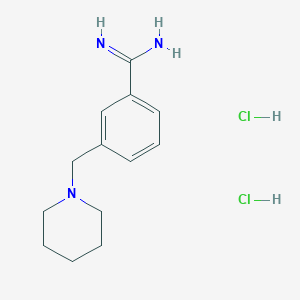
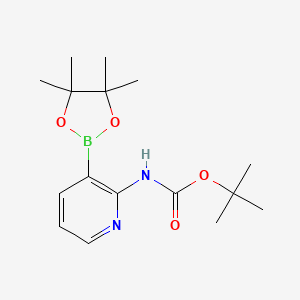
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)

![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)